1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea
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Overview
Description
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea is a complex organic compound that features a unique structure combining isoquinoline and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea typically involves multiple steps. One common approach is to start with the isoquinoline derivative, which is then reacted with a phenyl derivative under specific conditions to form the desired urea compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with others, potentially modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, leading to reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and urea-based molecules, such as:
- 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea
- 1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone]
Uniqueness
What sets 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea apart is its specific combination of functional groups, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
The compound 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methyl-4-nitrophenyl)urea is a urea derivative with potential pharmacological applications. Its complex structure suggests a range of biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C23H26N2O4
- Molecular Weight : 394.464 g/mol
- CAS Number : 64150-16-9
- LogP : 2.37290 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- NMDA Receptors : It has been shown to act as a positive allosteric modulator at NMDA receptors, particularly those containing NR2C/NR2D subunits. This modulation can enhance synaptic plasticity and neuronal excitability, which are crucial for cognitive functions and memory formation.
- Inhibition of Tumor Growth : Preliminary studies indicate that derivatives of this compound may exhibit antitumor effects by inhibiting pathways related to cell proliferation and survival. For instance, compounds with similar structures have been shown to block the ERK signaling pathway in cancer cells, leading to reduced expression of oncogenes such as CD44 .
Antitumor Effects
Recent research has highlighted the potential antitumor effects of related compounds in various cancer models:
- Cell Viability Assays : Studies have demonstrated that the compound significantly reduces the viability of cancer cell lines in vitro, suggesting its potential as an anticancer agent.
- Xenograft Models : In vivo studies using mouse xenograft models have shown that treatment with this compound leads to a significant reduction in tumor size compared to control groups .
Neuroprotective Effects
The compound's action on NMDA receptors suggests it may also possess neuroprotective properties:
- Synaptic Plasticity : By modulating NMDA receptor activity, it may enhance synaptic plasticity, which is beneficial in conditions like Alzheimer’s disease and other neurodegenerative disorders.
Research Findings and Case Studies
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methyl-4-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5/c1-16-12-20(30(32)33)8-9-22(16)29-26(31)28-19-6-4-17(5-7-19)13-23-21-15-25(35-3)24(34-2)14-18(21)10-11-27-23/h4-9,12,14-15H,10-11,13H2,1-3H3,(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKHCPSMIFSZKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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